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Abstract
LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-

cyclobutylpiperazine-1-carboxylate, is a novel histamine H3 receptor (H3R) inverse agonist

discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive

sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the

development of LML134 was to create a potent H3R inverse agonist with a unique

pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved

rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic

profile was strategically designed to provide wakefulness-promoting effects during the day

without causing the mechanism-based side effect of insomnia that had plagued other H3R

inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated

promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. LML134
progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting

wakefulness.[3][5] However, Novartis ultimately discontinued the development of LML134 for

sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This

guide provides a comprehensive overview of the discovery, mechanism of action, and

development of LML134, summarizing the available preclinical and clinical data.
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Introduction: The Rationale for a Kinetically-
Optimized H3R Inverse Agonist
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that

negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in

promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to

increased histamine release and enhanced wakefulness. While several H3R inverse agonists

have been evaluated for sleep disorders, a common challenge has been mechanism-based

insomnia.[1][4] This is often attributed to prolonged receptor occupancy, where the drug

remains bound to the receptor for an extended period, continuing its wake-promoting effect into

the night.

Novartis's strategy with LML134 was to engineer a molecule with a specific kinetic profile to

overcome this limitation. The goal was a compound that would quickly occupy a high

percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing

from the target before the desired sleep period.[1][2][4]

Preclinical Discovery and Characterization
The discovery of LML134 was the result of an extensive medicinal chemistry effort to optimize

the safety and pharmacokinetic properties of several chemical series.[6] The optimization

process led to the identification of LML134 as a lead candidate with excellent drug-like

properties, including good water solubility and permeability, predictive of good brain

penetration.[5]

In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological data for LML134.

Parameter Value Assay Type

hH3R Ki (nM) 0.3 cAMP Functional Assay

hH3R Ki (nM) 12 Radioligand Binding Assay

Table 1: In Vitro Potency of LML134 at the Human Histamine H3 Receptor[5]
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LML134 demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of

137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]

Preclinical Pharmacokinetics
The pharmacokinetic profile of LML134 was evaluated in rats, demonstrating rapid oral

absorption and clearance.[5]

Parameter Value Species
Route of
Administration

Tmax (hours) 0.5 Rat Oral

Fraction Absorbed (%) 44 Rat Oral

Terminal Half-life

(t1/2) (hours)
0.44 Rat Intravenous

Plasma Protein

Binding (Fu, %)
39.0 Rat -

Plasma Protein

Binding (Fu, %)
57.6 Dog -

Plasma Protein

Binding (Fu, %)
33.6 Human -

Table 2: Preclinical Pharmacokinetic Parameters of LML134[5]

Metabolism studies using rat liver microsomes indicated that LML134 is metabolized into three

main metabolites.[5]

Mechanism of Action and Signaling Pathway
LML134 functions as an inverse agonist at the histamine H3 receptor. This means it not only

blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3

receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit,

which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.
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By acting as an inverse agonist, LML134 blocks this inhibitory signaling, leading to an increase

in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the

disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus

(TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1

receptors, which are excitatory and promote wakefulness.

Caption: LML134 Mechanism of Action at the Histaminergic Synapse.

Clinical Development
LML134 progressed into clinical development to assess its safety, tolerability,

pharmacokinetics, and efficacy in humans.

Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending

oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety,

tolerability, and pharmacokinetics of LML134.[5]

Another study in healthy male volunteers (ages 25-55) used positron emission tomography

(PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor

occupancy following a single oral dose of LML134.[7] The primary objective was to determine

the optimal dose for receptor binding.[7]

Phase II Proof-of-Concept Study in Shift Work Disorder
A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study

(CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect,

safety, and tolerability of LML134 in patients with Shift Work Disorder (SWD).[3]

Key aspects of the study:

Participants: 24 men and women who worked night shifts.[3]

Intervention: Participants received both LML134 and a placebo at different times.[3]

Primary Outcome: To determine if participants were less sleepy at night after taking LML134
compared to placebo.[3]
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Results Summary:

Efficacy: Participants were reported to be less sleepy at night after taking LML134 compared

to the placebo.[3] The effect on sleepiness was less pronounced at approximately 9.5 hours

post-dose.[3]

Pharmacokinetics: LML134 reached its maximum concentration in the blood approximately 3

hours after administration.[3]

Safety: LML134 was concluded to be safe for the participants in this trial.[3] The most

common adverse event reported was headache.[3]

Study Termination: The trial, which began in July 2017, was stopped early in September 2018.

The sponsor, Novartis, decided to halt all research on LML134 in people with sleep-related

diseases for business reasons, not due to safety concerns.

Clinical Trial ID Phase Status Indication Key Findings

NCT02334449 Phase I Completed
Healthy

Volunteers

Assessed safety,

tolerability, and

pharmacokinetic

s of single and

multiple

ascending

doses.

NCT03141086 Phase II Terminated
Shift Work

Disorder

LML134 was

associated with

reduced

sleepiness

compared to

placebo; most

common adverse

event was

headache.

Terminated for

business

reasons.
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Table 3: Summary of LML134 Clinical Trials

Experimental Protocols
While the specific, detailed protocols used by Novartis in the development of LML134 are not

publicly available, this section outlines generalized methodologies for the key assays based on

standard industry practices.

[3H]-Nα-methylhistamine Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound (LML134) to displace a

radiolabeled ligand from the H3 receptor.

Generalized Protocol:

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor

(e.g., HEK293 or CHO cells) are prepared.

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration

of [3H]-Nα-methylhistamine and varying concentrations of the test compound.

Incubation: The plate is incubated to allow the binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps

the membranes bound to the radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data is used to calculate the IC50 (the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand), from which the Ki

(inhibition constant) can be derived.

cAMP Functional Assay
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This assay determines the functional activity of a compound by measuring its effect on

intracellular cAMP levels.

Generalized Protocol for an Inverse Agonist:

Cell Culture: Cells expressing the H3 receptor are cultured in a multi-well plate.

Compound Addition: The cells are treated with varying concentrations of the test compound

(LML134).

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a

competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-

Resolved Fluorescence) or AlphaScreen. In these assays, cAMP from the cells competes

with a labeled cAMP tracer for binding to a specific antibody.

Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular

cAMP. The data is used to generate a dose-response curve and determine the EC50 and the

maximal effect (Emax) of the compound.

Ex Vivo Receptor Occupancy Assay
This assay measures the percentage of target receptors in the brain that are bound by a drug

after in vivo administration.
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In Vivo Phase

Ex Vivo Phase

Data Analysis

1. Dose Animal
(e.g., Rat) with LML134

or Vehicle

2. Wait for Peak
Brain Exposure

3. Sacrifice Animal &
Excise Brain

4. Homogenize Brain Tissue

5. Incubate Homogenate with
Radiolabeled H3R Ligand

6. Separate Bound and
Free Radioligand (Filtration)

7. Quantify Radioactivity

8. Calculate % Receptor Occupancy
(vs. Vehicle-treated Animals)

Click to download full resolution via product page

Caption: Generalized Workflow for an Ex Vivo Receptor Occupancy Assay.
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Conclusion
The discovery and development of LML134 by Novartis represents a scientifically driven

approach to address a known challenge in the pharmacology of H3R inverse agonists. The

focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and

innovative strategy. Preclinical data supported the desired profile, showing good potency,

selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift

Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety

profile, the program was ultimately discontinued for non-clinical, business-related reasons. The

story of LML134 provides valuable insights into the complexities of drug development, where

even scientifically sound and clinically promising candidates may not reach the market due to

strategic portfolio decisions. The data that is publicly available for LML134 contributes to the

broader understanding of H3R pharmacology and the importance of kinetic considerations in

GPCR drug design.
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[https://www.benchchem.com/product/b15609428#the-discovery-and-development-of-
lml134-by-novartis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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